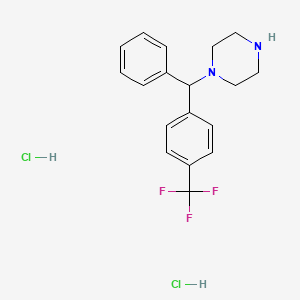

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C18H21Cl2F3N2 and its molecular weight is 393.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, also known as pTFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

pTFMPP acts as a serotonergic releasing agent . It binds to the serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged and enhanced serotonergic signaling .

Biochemical Pathways

The activation of serotonin receptors by pTFMPP triggers a cascade of biochemical reactions. These include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP), which further modulate neuronal excitability, gene expression, and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic properties of pTFMPP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . .

Result of Action

The enhanced serotonergic signaling induced by pTFMPP can lead to various molecular and cellular effects. These effects depend on the specific subtype of serotonin receptor that is activated and the specific cell type and neural circuit in which these receptors are expressed .

生化学分析

Biochemical Properties

The compound 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride plays a role in biochemical reactions, particularly those involving the serotonin system

Cellular Effects

Given its role as a serotonergic releasing agent, it may influence cell function by modulating serotonin levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a serotonergic releasing agent, it likely exerts its effects at the molecular level by interacting with serotonin receptors .

生物活性

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, a piperazine derivative, has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which influences its interaction with biological systems.

- Molecular Formula : C18H20F3N2·2HCl

- Molecular Weight : 393.3 g/mol

- Structure : The compound consists of a piperazine ring substituted with a phenyl group and a para-trifluoromethylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Piperazine derivatives are known to exhibit serotonergic activity, which can lead to various physiological effects.

Serotonergic Activity

This compound acts as a serotonergic releasing agent. This property suggests that it may influence mood and behavior by modulating serotonin levels in the brain, similar to other piperazine derivatives such as 1-[4-(trifluoromethyl)phenyl]piperazine (pTFMPP) .

Dopaminergic Activity

Research indicates that compounds with similar structures can affect dopamine levels in the brain. For instance, studies on related piperazine derivatives have shown that they can transiently increase dopamine content in specific brain regions, such as the caudate nucleus and hypothalamus . This modulation may have implications for conditions like depression or schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be considered. The presence of the trifluoromethyl group may enhance lipophilicity, potentially affecting bioavailability and blood-brain barrier penetration.

Case Study 1: Serotonin Release

A study investigating the effects of structurally similar piperazines revealed that they could significantly enhance serotonin release in vitro, indicating potential applications in treating mood disorders .

Case Study 2: Dopamine Interaction

Another study examined the effects of a related compound on dopamine turnover in rats. It was found that doses ranging from 50-250 mg/kg led to an initial increase in dopamine levels followed by a dose-dependent decrease . This biphasic response highlights the complexity of piperazine interactions within the central nervous system.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2.2ClH/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;;/h1-9,17,22H,10-13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJBXQXTVYGBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。